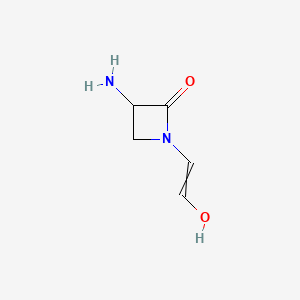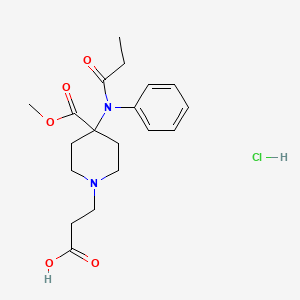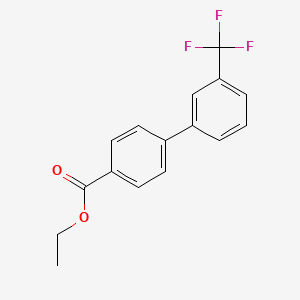
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is a heterocyclic compound that belongs to the class of dihydropyranones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the dihydropyranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as N-heterocyclic carbenes, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-oxo-4-hydroxy-3-methyl-2,3-dihydropyran-6-one.
Reduction: Formation of 5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-ol.
Substitution: Formation of various substituted dihydropyranones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and flavoring agents.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the acetyl and ethoxy groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyran-2-one: Another dihydropyranone with similar structural features but different substituents.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O5/c1-4-14-10-5(2)8(12)7(6(3)11)9(13)15-10/h5,10,12H,4H2,1-3H3 |
Clé InChI |
REUKFORRRHEQHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(C(=C(C(=O)O1)C(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)




![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)

